molecular formula C17H16ClN3O3 B11054205 8-(4-chlorophenyl)-3,5-dimethyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione

8-(4-chlorophenyl)-3,5-dimethyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione

Cat. No.: B11054205
M. Wt: 345.8 g/mol
InChI Key: LIQDHAAHODHROL-UHFFFAOYSA-N
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Description

8-(4-chlorophenyl)-3,5-dimethyl-12-oxa-3,5,9-triazatricyclo[74002,7]trideca-1,7-diene-4,6-dione is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-chlorophenyl)-3,5-dimethyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione typically involves multi-step organic reactions. One common method involves the condensation of 4-chlorobenzaldehyde with a suitable amine and a diketone under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and requires careful temperature control to ensure the formation of the desired tricyclic structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

8-(4-chlorophenyl)-3,5-dimethyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

8-(4-chlorophenyl)-3,5-dimethyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 8-(4-chlorophenyl)-3,5-dimethyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    13-(N-Arylaminocarbonyl)-9-Methyl-11-Thioxo-8-Oxa-10,12-Diazatricyclo[7.3.1.02,7]Trideca-2,4,6-Trienes: Known for their anti-inflammatory activity.

    8-oxa-3,5-diazatricyclo[7.4.0.0,2,7]trideca-1(13),2(7),3,9,11-pentaen-6-one:

Uniqueness

8-(4-chlorophenyl)-3,5-dimethyl-12-oxa-3,5,9-triazatricyclo[74002,7]trideca-1,7-diene-4,6-dione stands out due to its unique tricyclic structure, which imparts specific chemical and biological properties

Properties

Molecular Formula

C17H16ClN3O3

Molecular Weight

345.8 g/mol

IUPAC Name

8-(4-chlorophenyl)-3,5-dimethyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione

InChI

InChI=1S/C17H16ClN3O3/c1-19-15-12-9-24-8-7-21(12)14(10-3-5-11(18)6-4-10)13(15)16(22)20(2)17(19)23/h3-6H,7-9H2,1-2H3

InChI Key

LIQDHAAHODHROL-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C3COCCN3C(=C2C(=O)N(C1=O)C)C4=CC=C(C=C4)Cl

Origin of Product

United States

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